molecular formula C13H17BrN2O2S B2527429 tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate CAS No. 2413877-95-7

tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate

Cat. No.: B2527429
CAS No.: 2413877-95-7
M. Wt: 345.26
InChI Key: XHWNCWKHJIFTJO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6210,2,6]undeca-2(6),4-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure It is characterized by the presence of bromine, sulfur, and nitrogen atoms within its molecular framework

Scientific Research Applications

Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This involves the cyclization of a suitable precursor, often through a series of condensation and cyclization reactions.

    Introduction of the bromine atom: Bromination is usually achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Incorporation of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction reactions: The sulfur and nitrogen atoms in the compound can participate in redox reactions, leading to the formation of different oxidation states.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation products: Oxidized forms of the sulfur and nitrogen atoms.

    Hydrolysis products: The corresponding carboxylic acid from the ester group.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate involves its interaction with specific molecular targets. The bromine, sulfur, and nitrogen atoms within the compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate: Similar tricyclic structure but with different heteroatoms.

    Tert-butyl 4-bromobutanoate: Contains a bromine atom and a tert-butyl ester group but lacks the tricyclic core.

    Tert-butyl bromoacetate: A simpler structure with a bromine atom and a tert-butyl ester group.

Uniqueness

Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate is unique due to its combination of a tricyclic core with bromine, sulfur, and nitrogen atoms. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-7-4-5-9(16)10-8(6-7)15-11(14)19-10/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWNCWKHJIFTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)N=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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